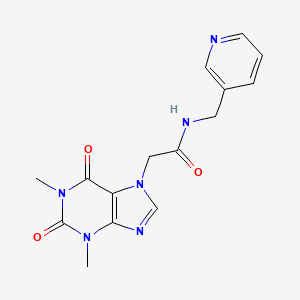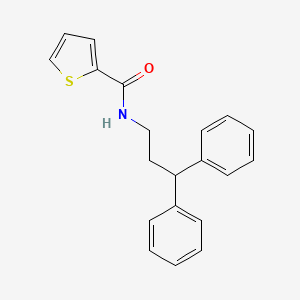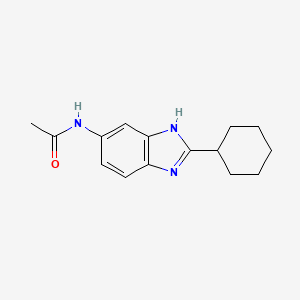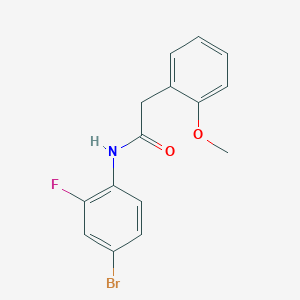![molecular formula C22H21BrN2O4 B5540087 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide](/img/structure/B5540087.png)
2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazide derivatives often involves the reaction of an appropriate hydrazine with a corresponding acyl chloride or ester under suitable conditions. The specific synthesis of "2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide" and related compounds typically involves multi-step synthetic routes that may include condensation, acylation, and cyclization reactions. These methods aim to introduce the desired functional groups and achieve the final compound with high purity and yield. For example, the synthesis of related benzohydrazone compounds involves the preparation of the hydrazone moiety through the reaction of a benzaldehyde derivative with a hydrazide under acidic or basic conditions (Salahuddin et al., 2014).
Molecular Structure Analysis
The molecular structure of hydrazide derivatives, including "2-[(1-bromo-2-naphthyl)oxy]-N'-(2-ethoxy-5-methoxybenzylidene)acetohydrazide," is characterized by the presence of multiple functional groups that can participate in various intermolecular interactions, such as hydrogen bonding. X-ray crystallography is often used to determine the precise molecular geometry, which reveals insights into the compound's conformation and its potential for forming crystal lattices or engaging in molecular recognition processes (Amr et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
Anticancer Evaluation
Research has delved into the synthesis and characterization of compounds related to naphthalene derivatives for their potential anticancer activities. For instance, the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of corresponding hydrazides showed promising anticancer activities against various cancer cell lines, with specific compounds displaying significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Catalytic Applications
The study of oxovanadium(V) complexes of hydrazone Schiff base ligands revealed their potential as homogeneous green catalysts for olefin oxidation. These complexes demonstrated significant catalytic activity in the oxidation of various olefins, highlighting their importance in organic synthesis and potential industrial applications (H. H. Monfared et al., 2010).
Antimicrobial Evaluation
Antibacterial and Antifungal Activities
Compounds synthesized from naphthalen-1-yl-acetic acid hydrazides were evaluated for their antibacterial and antifungal activities. The presence of certain substituents, such as o-bromo, methoxy, and hydroxy groups, significantly enhanced the antimicrobial efficacy of these compounds, although none showed antiviral activity at subtoxic concentrations. The importance of molecular properties like the partition coefficient and molecular connectivity indices in describing antimicrobial activity was also highlighted (R. Narang et al., 2013).
Other Applications
Oxidation Reactions and Synthesis of Polyaromatic Compounds
Research into the photochemistry of bromonaphthols, including compounds similar to the one , has provided insights into the synthesis of electrophilic carbene intermediates, showcasing their potential in creating various polyaromatic hydrocarbons and their derivatives. This area of study is crucial for developing new materials with potential applications in electronics, photonics, and as organic semiconductors (L. Pretali et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4/c1-3-28-19-11-9-17(27-2)12-16(19)13-24-25-21(26)14-29-20-10-8-15-6-4-5-7-18(15)22(20)23/h4-13H,3,14H2,1-2H3,(H,25,26)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONZUGXGRWLNIA-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)
![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)
![5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5540028.png)


![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)
![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)


![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)

